(Z)-2-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Description
(Z)-2-acetyl-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds with a wide range of biological activities and are key components in many natural products such as DNA, RNA, antibiotics, and vitamins
Properties
IUPAC Name |
(Z)-2-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-6-5-7(2)15-12(14-6)16-11(13)10(8(3)17)9(4)18/h5,17H,1-4H3,(H2,13,14,15,16)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKBSYCPDSDBH-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(C(=C(C)O)C(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\C(=C(/C)\O)\C(=O)C)/N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-2-acetyl-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of 4,6-dimethylpyrimidin-2-ylamine with acetylacetone under microwave irradiation . This method is advantageous due to its efficiency and moderate yield (around 70%). The reaction conditions usually include a solvent such as ethanol and a catalyst like sodium ethoxide .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-2-acetyl-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: Its derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: It is being explored for its anticancer properties and as a potential anticonvulsant agent.
Industry: It is used in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its derivatives have shown affinity for the gamma-aminobutyric acid (GABA) receptor, which is involved in anticonvulsant activity . Additionally, it acts as a corrosion inhibitor by forming a protective layer on the metal surface, thereby preventing oxidation .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
4,6-dimethyl-2-thiopyrimidine: Known for its anticonvulsant properties.
2-aminoimidazole derivatives: These compounds have shown antiviral and anticancer activities.
Pyrimidinyl Schiff bases: These compounds exhibit antimicrobial and antioxidant properties. What sets (Z)-2-acetyl-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide apart is its unique combination of a pyrimidine ring with a hydroxybutenimidamide moiety, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
